ZZM-1220

Covalent inhibition Washout resistance Target engagement

ZZM-1220 is a covalent, irreversible G9a/GLP inhibitor for research requiring sustained, washout-resistant H3K9me2 suppression in TNBC models. Its covalent binding to Cys1098 ensures prolonged pharmacodynamics post-clearance, making it the definitive tool for in vivo studies and benchmarking irreversible target engagement. Choose for distinct covalent pharmacology vs. reversible analogs.

Molecular Formula C25H29N5O3
Molecular Weight 447.5 g/mol
Cat. No. B12389186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZZM-1220
Molecular FormulaC25H29N5O3
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=CC(=CC=C4)NC(=O)C=C
InChIInChI=1S/C25H29N5O3/c1-5-23(31)26-18-8-6-7-16(13-18)24-28-20-15-22(33-4)21(32-3)14-19(20)25(29-24)27-17-9-11-30(2)12-10-17/h5-8,13-15,17H,1,9-12H2,2-4H3,(H,26,31)(H,27,28,29)
InChIKeyRIYCTRNTJJXYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZZM-1220: A Covalent G9a/GLP Histone Methyltransferase Inhibitor for TNBC Research


ZZM-1220 is a quinazoline-based small molecule that acts as a covalent, irreversible inhibitor of the histone lysine methyltransferases G9a and GLP, with reported enzymatic IC₅₀ values of 458 nM and 924 nM, respectively [1]. As a covalent inhibitor, ZZM-1220 binds to a conserved cysteine residue (Cys1098 in G9a) within the substrate-binding pocket, leading to sustained suppression of H3K9 dimethylation (H3K9me2) and prolonged anti-proliferative effects in triple-negative breast cancer (TNBC) cell models [1].

ZZM-1220 Cannot Be Replaced by Reversible G9a/GLP Inhibitors Due to Distinct Mechanism of Action and Washout-Resistant Target Engagement


G9a/GLP inhibitors constitute a chemically and mechanistically diverse class. Reversible inhibitors such as UNC0642 exhibit high enzymatic potency but rapidly dissociate from their target upon washout, limiting the duration of pharmacodynamic effect. In contrast, ZZM-1220 covalently modifies Cys1098 in the G9a active site, conferring prolonged inhibition that persists after compound removal [1]. Consequently, interchangeability between reversible and covalent G9a/GLP inhibitors is not valid; selection must be guided by the experimental requirement for either transient target modulation or sustained, washout-resistant blockade.

Quantitative Differentiation of ZZM-1220: Head-to-Head and Cross-Study Comparative Evidence


Covalent Mechanism Confers Washout-Resistant Inhibition Not Observed with Reversible G9a/GLP Inhibitors

ZZM-1220 covalently binds to Cys1098 of G9a, resulting in sustained inhibition of H3K9me2 and cell proliferation even after compound washout. In contrast, reversible G9a/GLP inhibitors (e.g., UNC0642) lose activity upon removal [1].

Covalent inhibition Washout resistance Target engagement

Enzymatic Potency of ZZM-1220 Relative to Clinically Relevant G9a/GLP Inhibitors

ZZM-1220 inhibits G9a and GLP with IC₅₀ values of 458 nM and 924 nM, respectively [1]. This potency is moderate compared to reversible inhibitors such as UNC0642 (IC₅₀ <2.5 nM) and A-366 (IC₅₀ 3.3 nM), but ZZM-1220 is the only quinazoline-based covalent inhibitor in this series with demonstrated washout resistance [2].

IC50 G9a GLP Enzyme inhibition

Cellular Antiproliferative Activity in TNBC Models: ZZM-1220 vs. Reference Compounds

In MDA-MB-231 triple-negative breast cancer cells, ZZM-1220 exhibits an antiproliferative IC₅₀ of 0.59 µM [1]. This cellular potency surpasses that of the early G9a/GLP inhibitor BIX-01294 (which typically requires high micromolar concentrations) and is comparable to some optimized reversible inhibitors in this cell line.

Antiproliferative TNBC MDA-MB-231 Cellular IC50

Induction of Apoptosis and G2/M Cell Cycle Arrest in TNBC Cells

Treatment with ZZM-1220 significantly induces apoptosis in two TNBC cell lines (MDA-MB-231 and 4T1) and arrests cells in the G2/M phase [1]. This phenotypic response is consistent with G9a/GLP inhibition and distinguishes ZZM-1220 from compounds that merely slow proliferation without triggering programmed cell death.

Apoptosis Cell cycle arrest G2/M TNBC

ZZM-1220: Optimal Use Cases Based on Quantitative Differentiation


Investigating Washout-Resistant Epigenetic Silencing in TNBC Xenograft Models

ZZM-1220 is uniquely suited for in vivo pharmacodynamic studies where sustained target engagement is required. Its covalent mechanism ensures that H3K9me2 remains suppressed even after plasma clearance, mimicking continuous target inhibition. This makes it an ideal tool for evaluating the therapeutic window of irreversible G9a/GLP blockade in orthotopic or patient-derived TNBC xenograft models [1].

Chemical Probe for Covalent G9a/GLP Target Validation in Drug-Resistant Cancer Models

Given that reversible inhibitors may be subject to resistance via target overexpression or efflux, ZZM-1220 can be employed to validate the necessity of covalent, irreversible G9a/GLP inhibition in overcoming adaptive resistance. Its sustained inhibition profile post-washout allows researchers to discriminate between on-target covalent pharmacology and reversible occupancy-driven effects [1].

Benchmarking Novel G9a/GLP Inhibitors in Cellular Washout Assays

ZZM-1220 serves as a reference covalent inhibitor for benchmarking the washout kinetics and durability of H3K9me2 suppression in cell-based assays. Its established behavior in MDA-MB-231 and 4T1 lines provides a comparative baseline for assessing the covalent vs. reversible character of new chemical entities targeting G9a/GLP [1].

Studying G2/M Checkpoint Regulation in Epigenetic Therapy

The robust G2/M arrest phenotype induced by ZZM-1220 in TNBC cells makes it a valuable tool for dissecting the interplay between H3K9 methylation and cell cycle control. Researchers investigating the molecular basis of epigenetic cell cycle disruption can utilize ZZM-1220 to induce a defined, reproducible arrest phenotype [1].

Technical Documentation Hub

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